tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl ester group and a benzoyl group attached to a pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Mechanism of Action
Mode of Action:
The tert-butyl group in this compound plays a crucial role. It is a bulky substituent that can influence reactivity and binding interactions. While we lack precise details for this specific compound, we can draw insights from the broader chemistry of tert-butyl groups.
- Steric Effects: The tert-butyl group’s steric bulk can hinder nucleophilic substitution reactions, such as those in Williamson ether synthesis or SN2 reactions . This suggests that the compound may interact with its target through non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) rather than direct covalent bonds.
Biochemical Pathways:
Without specific data on this compound, we can’t pinpoint exact pathways. Tert-butyl groups have relevance in biosynthetic and biodegradation pathways . It’s possible that tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate affects metabolic pathways or enzymatic reactions.
Action Environment:
Environmental factors (pH, temperature, solvent) can affect the compound’s stability, efficacy, and bioavailability. For instance:
Biochemical Analysis
Biochemical Properties
The tert-butyl group in “tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate” is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the unique reactivity pattern of the tert-butyl group .
Cellular Effects
Compounds with tert-butyl groups have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The tert-butyl group is known to interact with biomolecules, potentially influencing enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate typically involves the reaction of (2R)-2-benzoylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the carbonyl carbon of tert-butyl chloroformate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Benzyl-substituted pyrrolidine derivatives.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R)-2-benzylpyrrolidine-1-carboxylate: Similar structure but with a benzyl group instead of a benzoyl group.
Tert-butyl (2R)-2-acetylpyrrolidine-1-carboxylate: Contains an acetyl group instead of a benzoyl group.
Tert-butyl (2R)-2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate: Has a methoxy-substituted benzoyl group.
Uniqueness
Tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate is unique due to the presence of both a tert-butyl ester group and a benzoyl group, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQDKMPOKJENLS-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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